4-Methylphenol;2-methylprop-1-ene;tricyclo[5.2.1.02,6]deca-3,8-diene
Overview
Description
4-Methylphenol;2-methylprop-1-ene;tricyclo[5.2.1.02,6]deca-3,8-diene is a complex chemical compound known for its diverse industrial applications. This compound is a polymeric isocyanate, which is a type of organic compound used in various commercial and industrial processes. It is a solid substance that can appear as powder, flakes, or pellets and is typically amber to off-white in color .
Mechanism of Action
Target of Action
Phenol, 4-methyl-, reaction products with dicyclopentadiene and isobutylene, also known as BNX® 8000 , is primarily used as an antioxidant and thermal stabilizer . The primary targets of this compound are organic materials that are prone to oxidation and thermal degradation .
Mode of Action
As an antioxidant, Phenol, 4-methyl-, reaction products with dicyclopentadiene and isobutylene works by interrupting the oxidative chain reactions that lead to the degradation of organic materials . It does this by donating hydrogen atoms to free radicals, thereby neutralizing them and preventing them from causing further damage .
Pharmacokinetics
The compound is known to exhibit excellent resistance to extraction and low volatility , which suggests that it may have good bioavailability in the environments where it is used.
Result of Action
The primary result of the action of Phenol, 4-methyl-, reaction products with dicyclopentadiene and isobutylene is the prevention of oxidative damage and thermal degradation in organic materials . This helps to maintain the integrity and extend the lifespan of these materials .
Action Environment
The efficacy and stability of Phenol, 4-methyl-, reaction products with dicyclopentadiene and isobutylene can be influenced by various environmental factors. For instance, the compound is non-discoloring and non-staining , suggesting that it remains effective and stable even in the presence of light and heat.
Preparation Methods
The synthesis of phenol, 4-methyl-, reaction products with dicyclopentadiene and isobutylene involves the polymerization of isobutylene initiated by 4-(2-hydroxy-2-propyl)phenol. This process leads to the formation of α-phenol-ω-chlorooligoisobutylene and p-(2-chloro-2,4-dimethyl-4-pentyl)phenol. The reaction conditions are carefully controlled to produce oligoisobutylenes with specific properties. Industrial production methods often involve large-scale polymerization processes to ensure consistent quality and yield.
Chemical Reactions Analysis
4-Methylphenol;2-methylprop-1-ene;tricyclo[5.2.1.02,6]deca-3,8-diene undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The major products formed from these reactions are high molecular weight polymeric antioxidants, which are significant in the field of antioxidants.
Scientific Research Applications
This compound has a wide range of scientific research applications. It is used as an antioxidant and thermal stabilizer in various industrial processes. Its non-discoloring and non-staining properties, along with excellent resistance to extraction and low volatility, make it suitable for use in applications that come into contact with food. Additionally, it is used as an intermediate or building block in the production of silicones, peptides, lab chemicals, biochemicals, pharmaceuticals, and food additives.
Comparison with Similar Compounds
4-Methylphenol;2-methylprop-1-ene;tricyclo[5.2.1.02,6]deca-3,8-diene is unique due to its specific polymeric structure and antioxidant properties. Similar compounds include poly(dicyclopentadiene-co-p-cresol) and other polymeric isocyanates. phenol, 4-methyl-, reaction products with dicyclopentadiene and isobutylene stands out due to its FDA clearance for use in food contact applications and its excellent resistance to extraction .
Properties
IUPAC Name |
4-methylphenol;2-methylprop-1-ene;tricyclo[5.2.1.02,6]deca-3,8-diene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12.C7H8O.C4H8/c1-2-9-7-4-5-8(6-7)10(9)3-1;1-6-2-4-7(8)5-3-6;1-4(2)3/h1-2,4-5,7-10H,3,6H2;2-5,8H,1H3;1H2,2-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQQYHXZNSYZMEN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)O.CC(=C)C.C1C=CC2C1C3CC2C=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Liquid; Other Solid; Pellets or Large Crystals | |
Record name | Phenol, 4-methyl-, reaction products with dicyclopentadiene and isobutylene | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
68610-51-5 | |
Record name | Phenol, 4-methyl-, reaction products with dicyclopentadiene and isobutylene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=68610-51-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenol, 4-methyl-, reaction products with dicyclopentadiene and isobutylene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068610515 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenol, 4-methyl-, reaction products with dicyclopentadiene and isobutylene | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Phenol, 4-methyl-, reaction products with dicyclopentadiene and isobutylene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.065.314 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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